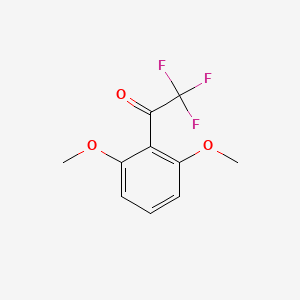
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with two methoxy groups positioned at the 2 and 6 positions on the phenyl ring
Preparation Methods
The synthesis of 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,6-dimethoxyphenyl derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a catalyst under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(2,6-Dimethoxyphenyl)-2,2-difluoroethanone: Similar structure but with two fluorine atoms instead of three, leading to different chemical and biological properties.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: A related compound used in mass spectrometry for the analysis of primary amines. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3O3/c1-15-6-4-3-5-7(16-2)8(6)9(14)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
REQVPKLQCMXJEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


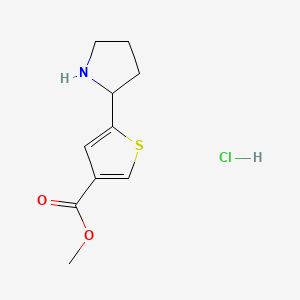
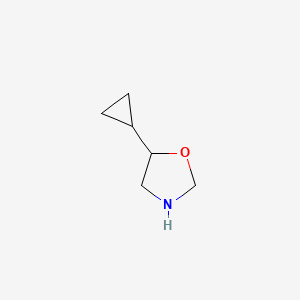
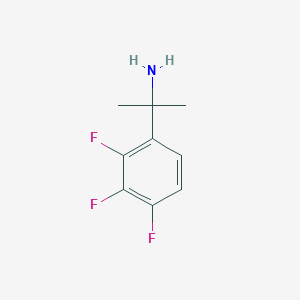
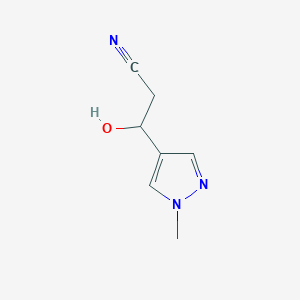
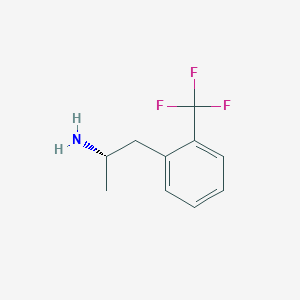
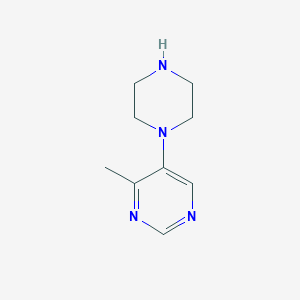
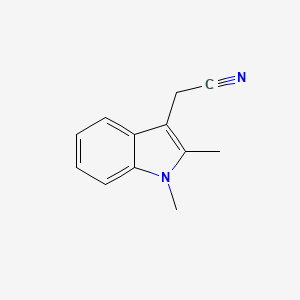
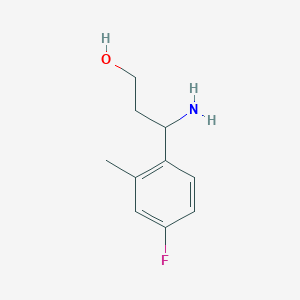
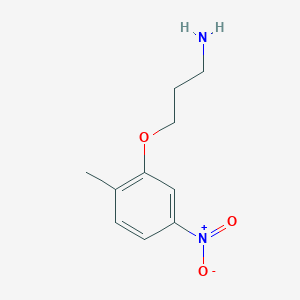

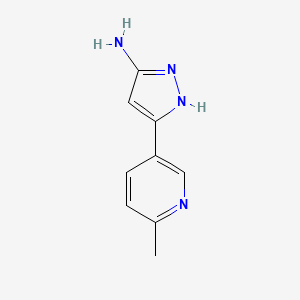
![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
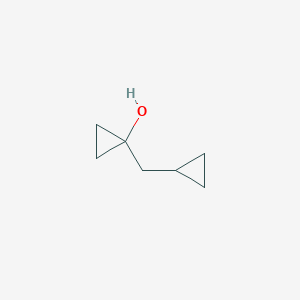
![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)
